2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile, commonly known as TAK-659, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the development and function of B cells. TAK-659 has been extensively studied for its potential therapeutic applications in various B cell-related diseases.
Wirkmechanismus
TAK-659 selectively inhibits 2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile, which is a key component of the B cell receptor signaling pathway. 2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile plays a crucial role in the activation and proliferation of B cells, and its inhibition leads to the suppression of B cell activation and proliferation. TAK-659 also induces apoptosis in B cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit B cell activation and proliferation in vitro and in vivo. It also induces apoptosis in B cells, leading to a decrease in the number of circulating B cells. TAK-659 has also been shown to reduce the levels of immunoglobulin M (IgM) and IgG in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TAK-659 is its high selectivity for 2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile, which reduces the risk of off-target effects. TAK-659 has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, TAK-659 has shown limited efficacy in some B cell-related diseases, and its safety and efficacy in humans are still being evaluated in clinical trials.
Zukünftige Richtungen
There are several potential future directions for the development of TAK-659. One potential application is in the treatment of B cell lymphomas, where TAK-659 has shown promising results in preclinical studies. Another potential application is in the treatment of autoimmune diseases, where B cell activation plays a crucial role in disease pathogenesis. The combination of TAK-659 with other therapies, such as immune checkpoint inhibitors, is also being explored as a potential treatment strategy. Further research is needed to fully understand the potential therapeutic applications of TAK-659 and its mechanism of action.
Synthesemethoden
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 2-fluoro-6-nitrobenzonitrile with 1,3,5-trimethyl-4-pyrazolecarboxaldehyde, followed by reduction with sodium borohydride and subsequent reaction with N-methylmorpholine. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been studied extensively for its potential therapeutic applications in various B cell-related diseases, including B cell lymphomas, chronic lymphocytic leukemia, and autoimmune diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting B cell receptor signaling and inducing apoptosis in B cells. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in these diseases.
Eigenschaften
IUPAC Name |
2-fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4/c1-9-12(10(2)19(3)18-9)8-17-14-6-4-5-13(15)11(14)7-16/h4-6,17H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYROTNIYQGPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC2=C(C(=CC=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.